molecular formula C11H10F2O2 B15309357 (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one

Cat. No.: B15309357
M. Wt: 212.19 g/mol
InChI Key: ZAYGDVNCYXHDEJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[2-(Difluoromethoxy)phenyl]but-3-en-2-one (CAS 1344841-29-7) is a high-purity fluorinated organic intermediate with significant utility in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₁₁H₁₀F₂O₂ and a molecular weight of 212.19 g/mol, belongs to the class of α,β-unsaturated ketones (chalcones) . Its core structure, which features a difluoromethoxy group attached to a phenyl ring conjugated to a ketone via an alkene bridge, makes it a versatile building block for the synthesis of more complex, bioactive molecules . The primary research value of this compound lies in its application as a key intermediate in the development of pharmaceutical and agrochemical agents. Its α,β-unsaturated ketone moiety is particularly suitable for Michael addition reactions and various cyclization processes, which are fundamental steps in constructing heterocyclic scaffolds . The inclusion of the difluoromethoxy group is a strategic modification in medicinal chemistry; the fluorine atoms can enhance the metabolic stability, membrane permeability, and binding affinity of lead compounds, making them more drug-like . Research into compounds containing the difluoromethoxy phenyl motif has shown promise in areas such as the development of antifungal and anti-inflammatory agents . Furthermore, this specific structural feature is found in investigational compounds being explored as inhibitors for enzymes like beta-secretase (BACE), a target for Alzheimer's disease therapy . This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed handling and storage information.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C11H10F2O2/c1-8(14)6-7-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3/b7-6+

InChI Key

ZAYGDVNCYXHDEJ-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC(F)F

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one typically involves the introduction of the difluoromethoxy group to a suitable precursor. One common method is the difluoromethylation of a phenyl ring, followed by the formation of the butenone moiety. This can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the phenyl ring. The reaction conditions are optimized to achieve high yields and purity, often involving the use of non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl ketones, while reduction can produce difluoromethoxyphenyl alcohols .

Scientific Research Applications

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application being investigated .

Biological Activity

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a phenyl ring, which is known to influence its biological activity. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Research indicates that compounds with difluoromethoxy groups can exhibit diverse biological activities, including:

  • Antimicrobial Activity : Difluoromethoxy-containing compounds have shown potential against various pathogens. For instance, studies have reported that such compounds can inhibit the growth of Candida species and Escherichia coli .
  • Inhibition of Enzymes : Some derivatives of difluoromethoxy compounds demonstrate inhibition of key enzymes involved in disease processes. For example, amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazolone compounds have been shown to inhibit β-secretase, which is involved in Alzheimer’s disease pathology .

In Vitro Studies

In vitro studies have provided insights into the potency and selectivity of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one:

  • Antiplasmodial Activity : Compounds structurally similar to (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one were evaluated for their antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating varying degrees of effectiveness .
CompoundIC50 (μM)Activity Description
Compound A<1Highly potent against P. falciparum
Compound B1-2.5Moderate potency
Compound C>2.5Low potency

Case Studies

  • Antimicrobial Efficacy : A study highlighted the synthesis of difluoromethoxylated ketones, which were tested for antimicrobial properties. Among the synthesized compounds, some exhibited significant inhibition against bacterial strains, suggesting a promising avenue for further development in antibiotic therapies .
  • Cancer Research : Another investigation focused on the role of difluoromethoxy compounds in cancer treatment. The compound was found to interact with specific protein targets involved in tumor growth regulation, showcasing its potential as an anticancer agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one has been explored through various studies:

  • Metabolic Stability : The incorporation of the difluoromethoxy group is associated with enhanced metabolic stability compared to non-fluorinated analogs. This stability is crucial for maintaining therapeutic levels in vivo .
  • Toxicity Assessments : Preliminary toxicity assessments indicated that certain derivatives exhibited low cytotoxicity at therapeutic doses, making them suitable candidates for further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Substituents

The compound shares structural motifs with several fluorinated derivatives, including PDE4 inhibitors and other butenone/enoate analogs. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of (E)-4-[2-(Difluoromethoxy)phenyl]but-3-en-2-one with Analogs
Compound Name Molecular Formula Core Structure Substituent(s) Key Functional Group Biological Activity (IC₅₀) Reference
(E)-4-[2-(Difluoromethoxy)phenyl]but-3-en-2-one C₁₁H₉F₂O₂ Butenone 2-(Difluoromethoxy)phenyl Ketone Not reported -
Roflumilast C₁₇H₁₄Cl₂F₂N₂O₃ Benzamide Difluoromethoxy, dichloropyridyl Amide PDE4 inhibition: 0.8 nM
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one C₁₆H₁₂BrFO₂ Butenone 4-Bromo-2-fluorophenoxy Ketone Not reported
Piclamilast (RP 73401) C₁₃H₈Cl₃N₃O₂ Benzamide Trichloro Amide PDE4 inhibition: 2–13 nM
Methyl 4,4,4-trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonate C₁₂H₈F₆O₂ Crotonate ester 4-(Trifluoromethyl)phenyl Ester Not reported

Key Findings from Comparative Analysis

Role of Difluoromethoxy Group
  • The difluoromethoxy group (-OCF₂H) in the target compound is shared with roflumilast, a PDE4 inhibitor with sub-nanomolar potency (IC₅₀ = 0.8 nM). This group enhances metabolic stability and electron-withdrawing effects, improving binding to PDE4’s catalytic site .
  • In contrast, analogs like 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one () replace -OCF₂H with a bulkier 4-bromo-2-fluorophenoxy group. This substitution increases molecular weight (C₁₆H₁₂BrFO₂ vs.
Impact of Core Structure
  • Butenone vs. Benzamide: The target compound’s butenone backbone differs from roflumilast’s benzamide core. Benzamide derivatives (e.g., roflumilast, piclamilast) exhibit high PDE4 inhibition due to amide-mediated hydrogen bonding. The butenone structure may lack this interaction, suggesting divergent targets or mechanisms .
  • Ester vs. Ketone : Crotonate esters in (e.g., methyl 4,4,4-trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonate) prioritize ester hydrolysis resistance via trifluoromethyl groups, whereas the target compound’s ketone group may offer different reactivity or metabolic pathways .
Substituent Position and Electronic Effects
  • Ortho-Substitution : The target compound’s difluoromethoxy group is at the ortho position on the phenyl ring, which may sterically hinder rotation and enhance conformational rigidity compared to para-substituted analogs (e.g., piclamilast’s trichloro group). This could influence binding pocket accessibility .
  • Trifluoromethyl vs.

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, coupling 2-(difluoromethoxy)benzaldehyde with acetone under basic conditions (e.g., NaOH/ethanol) can yield the α,β-unsaturated ketone. Reaction parameters such as temperature (40–60°C), solvent polarity (ethanol vs. THF), and stoichiometry of the base significantly influence stereoselectivity and yield. Monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purification via silica gel chromatography (gradient elution) are recommended .

Q. Q2. How can the structural integrity of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans olefin protons). The difluoromethoxy group (-OCF2H) shows a characteristic triplet in 19F NMR (~δ -55 ppm) .
  • FT-IR : Look for C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 240.1 (calculated for C11H9F2O2) .

Q. Q3. What preliminary assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer: Start with in vitro assays:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination).
  • Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. Q4. How do computational studies (e.g., DFT, molecular docking) elucidate the compound’s reactivity and target binding?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., α,β-unsaturated ketone for Michael addition). HOMO-LUMO gaps (~4.5 eV) indicate redox stability .

Q. Q5. What strategies resolve contradictions in experimental vs. computational data for this compound’s metabolic stability?

Methodological Answer: If in vitro microsomal assays (e.g., human liver microsomes) show rapid clearance despite computed stability:

  • Verify metabolite identification via LC-MS/MS (e.g., hydroxylation at the phenyl ring).
  • Re-evaluate DFT parameters (e.g., solvent effects in PCM models) to account for enzymatic microenvironment .
  • Cross-validate with isotopic labeling (e.g., 18O tracing in ketone hydrolysis) .

Q. Q6. How can stereochemical purity be maintained during large-scale synthesis?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., Jacobsen’s Mn-salen) in epoxidation or hydrogenation steps to preserve the (E)-configuration .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline derivatives) .

Q. Q7. What advanced analytical techniques quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels via MRM transitions .
  • NMR Cryoprobe Technology : Enhances sensitivity for detecting low-abundance degradation products (e.g., hydrolyzed ketone) .

Q. Q8. How does the difluoromethoxy group influence photostability compared to non-fluorinated analogs?

Methodological Answer:

Methodological Challenges and Solutions

Q. Q9. How to address discrepancies in biological activity data across research groups?

Methodological Answer:

  • Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate compound purity (>98% by HPLC).
  • Share raw data via repositories (e.g., PubChem BioAssay) for meta-analysis .

Q. Q10. What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

  • Use SwissADME for Phase I/II metabolism predictions (e.g., CYP3A4-mediated oxidation).
  • Meteor Nexus can simulate plausible metabolites, validated with in vitro hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.